molecular formula C11H16ClN3O2 B1419597 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 1210119-61-1

4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No. B1419597
CAS RN: 1210119-61-1
M. Wt: 257.72 g/mol
InChI Key: DFVVASWPQFTSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one, also known as “4-Chloro-5-HMPA”, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is used as a source of chlorine in organic synthesis. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds. In addition, 4-Chloro-5-HMPA has been found to have a variety of biochemical and physiological effects when used in laboratory experiments.

Scientific Research Applications

DNA Interaction and Cellular Uptake

The compound 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one shares structural similarities with Hoechst 33258, a known minor groove binder of DNA. Such compounds have significant applications in scientific research, particularly in the study of DNA interactions and cellular mechanisms. Hoechst 33258 and its analogs, by binding to AT-rich sequences of the DNA minor groove, serve as vital tools in cell biology for staining chromosomes and analyzing nuclear DNA content via flow cytometry. This utility extends to the study of plant chromosomes and nuclear structures, indicating that structurally similar compounds might also find applications in these areas (Issar & Kakkar, 2013).

Radioprotective and Topoisomerase Inhibition

Compounds in the bis-benzimidazole family, which includes Hoechst 33258 derivatives, have been explored for their radioprotective properties and ability to inhibit topoisomerase enzymes. These enzymes play crucial roles in DNA replication, making their inhibitors valuable in cancer research and the development of chemotherapeutic agents. By serving as starting points for rational drug design, these compounds offer a pathway for developing novel therapeutics that target specific DNA interactions and cellular processes involved in cancer and other diseases.

Pharmacological and Therapeutic Research

The structural features of this compound suggest potential pharmacological applications. Compounds like ohmefentanyl, which belong to the 4-anilidopiperidine class, demonstrate the importance of piperidine and piperazine moieties in medicinal chemistry, particularly in the development of analgesics and anesthetics. The detailed study of ohmefentanyl and its stereoisomers has provided insights into the molecular basis of ligand-receptor interactions, offering a model for investigating other compounds with similar structural elements (Brine et al., 1997).

Neuroscience and Neuropharmacology

In neuroscience research, compounds with piperidine and pyridine groups have been evaluated for their effects on neurotransmitter systems and potential therapeutic applications in treating neurological disorders. For instance, ampakines, which modulate AMPA receptors, have been investigated for their role in enhancing cognitive function and treating conditions like schizophrenia. This research direction highlights the potential of compounds with similar structural features to modulate neurotransmitter receptors and pathways, contributing to the development of new treatments for cognitive and psychiatric disorders (Marenco et al., 2002).

properties

IUPAC Name

4-chloro-5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(5-13-14)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVVASWPQFTSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCCC(C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
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4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
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4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
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Reactant of Route 6
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

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